molecular formula C45H54F2N4O8 B192657 Vinflunine CAS No. 162652-95-1

Vinflunine

Cat. No.: B192657
CAS No.: 162652-95-1
M. Wt: 816.9 g/mol
InChI Key: NMDYYWFGPIMTKO-GKTGNXALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinflunine is synthesized through a semi-synthetic process using superacidic chemistry to selectively introduce two fluorine atoms at the 20’ position of the catharanthine moiety . This process involves the use of catharanthine and vindoline as precursor alkaloids .

Industrial Production Methods: The industrial production of this compound involves the preparation of a pharmaceutical composition that includes this compound as the active constituent, pharmaceutically acceptable salts, and cyclodextrin. The mixture is then freeze-dried to prepare the injection . The process ensures the stability of this compound, which is otherwise unstable in its raw form .

Chemical Reactions Analysis

Types of Reactions: Vinflunine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenation reactions often use reagents like fluorine gas or other halogenating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced therapeutic properties .

Biological Activity

Vinflunine is a semisynthetic vinca alkaloid that has emerged as a significant therapeutic agent, particularly in the treatment of advanced urothelial carcinoma. Its biological activity primarily stems from its ability to inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This article delves into the mechanisms of action, efficacy in clinical settings, and safety profiles of this compound, supported by data tables and case studies.

This compound exerts its antitumor effects through the following mechanisms:

  • Microtubule Inhibition : this compound binds to tubulin, inhibiting microtubule assembly during mitosis. This leads to the disruption of the mitotic spindle, causing cell cycle arrest at metaphase and ultimately inducing apoptosis .
  • Selective Affinity : Unlike other vinca alkaloids, this compound has a higher affinity for mitotic tubulin compared to axonal tubulin. This selectivity results in reduced neurotoxicity, allowing for higher plasma concentrations .

Clinical Efficacy

This compound has been evaluated in various clinical trials, particularly for patients with metastatic transitional cell carcinoma (TCC) after failure of platinum-based chemotherapy. The following summarizes key findings from notable studies:

Phase II Trials

  • Culine et al. (2006) :
    • Overall Response Rate (ORR) : 18% (95% CI: 8.4–30.9%)
    • Disease Control Rate (DCR) : 67% (95% CI: 52.1–79.3%)
    • Median Progression-Free Survival (PFS) : 3.0 months
    • Median Overall Survival (OS) : 6.6 months .
  • Vaughn et al. (2009) :
    • ORR : 15% (95% CI: 9–21%)
    • Median PFS : 2.8 months
    • Median OS : 8.2 months .

Phase III Trials

A pivotal phase III trial compared this compound plus best supportive care (BSC) against BSC alone:

  • PFS : this compound significantly improved median PFS to 3 months compared to 1.5 months for BSC alone.
  • OS : Results indicated a survival benefit, supporting this compound's use in this patient population .

Safety Profile

This compound's safety profile has been characterized by manageable side effects:

  • Common Adverse Events :
    • Myelosuppression
    • Constipation
    • Fatigue
  • The incidence of grade 3 or higher adverse events was reported in approximately 68% of patients across various studies, but these were generally manageable .

Case Studies and Observational Research

A retrospective observational study involving 43 patients treated with this compound yielded the following outcomes:

  • Overall Response Rate : 12%
  • DCR : Increased to 33% when considering only patients treated in the second line.
  • Median PFS : 2.2 months overall; increased to 7.2 months for those achieving partial response or stable disease.
  • Median OS : 6.9 months overall; increased to 11.8 months for second-line treatment .

Comparative Efficacy Table

StudyPopulation SizeORR (%)DCR (%)Median PFS (months)Median OS (months)
Culine et al., 20065118673.06.6
Vaughn et al., 200917515N/A2.88.2
Bellmunt et al.,N/AN/AN/A3N/A
Current Study4312292.26.9

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing clinical trials to evaluate vinflunine’s efficacy in advanced urothelial carcinoma (UC)?

  • Trials should stratify patients by prior therapies (e.g., platinum-based chemotherapy), performance status (ECOG 0-1 vs. ≥2), and prior radiation exposure, as these factors influence dosing and outcomes . Use progression-free survival (PFS) at 6 months (PFS6) as a surrogate endpoint for overall survival (OS) to accelerate data collection, but validate correlations with OS in long-term follow-up . Ensure inclusion of standardized toxicity assessments (e.g., CTCAE v4.0) to monitor adverse events like hematological toxicity and constipation .

Q. How can researchers optimize this compound dosing regimens while accounting for patient heterogeneity?

  • Start with 280 mg/m² for patients with ECOG PS 1 or prior pelvic irradiation, escalating to 320 mg/m² if tolerated . Use real-world data to model dose adjustments in underrepresented populations (e.g., ECOG PS ≥2) excluded from pivotal trials . Incorporate pharmacokinetic/pharmacodynamic (PK/PD) models to predict individualized responses, leveraging covariates like hemoglobin levels (<10 g/dL) and liver involvement .

Q. What statistical frameworks are recommended for analyzing survival outcomes in this compound studies?

  • Apply Kaplan-Meier estimators for survival curves and Cox proportional hazard regression for multivariate analysis to control for confounders (e.g., prior therapies, comorbidities) . Use sensitivity analyses to assess the robustness of findings when adjusting for missing data or censoring .

Advanced Research Questions

Q. How should researchers address discrepancies between clinical trial outcomes and real-world efficacy data for this compound in advanced UC?

  • Conduct meta-analyses comparing phase III trial data (e.g., OS hazard ratios) with real-world cohorts to identify biases in patient selection (e.g., exclusion of ECOG PS ≥2) . Use propensity score matching to balance baseline characteristics and isolate this compound-specific effects . Validate findings through independent replication studies across diverse geographic and institutional settings .

Q. What strategies can reconcile contradictory findings between this compound’s OS benefits in eligible populations vs. intent-to-treat analyses?

  • Perform subgroup analyses stratified by eligibility criteria (e.g., time since prior chemotherapy, renal function) to identify responsive subpopulations . Apply bootstrapping or Bayesian hierarchical models to quantify uncertainty in OS estimates and refine risk-benefit assessments .

Q. How can predictive biomarkers improve this compound’s therapeutic targeting in UC?

  • Integrate omics data (e.g., tubulin isotype expression) with clinical variables to develop composite biomarkers . Validate candidates in retrospective cohorts using machine learning pipelines (e.g., LASSO regression) to prioritize features associated with PFS or toxicity . Cross-validate findings in prospective trials comparing this compound with newer agents (e.g., erdafitinib) .

Q. What experimental designs are optimal for evaluating this compound combination therapies?

  • Use factorial designs to test this compound with immune checkpoint inhibitors, controlling for synergistic toxicity risks. Predefine endpoints (e.g., objective response rate, immune-related adverse events) and employ adaptive randomization to allocate patients to promising arms . Include translational endpoints (e.g., PD-L1 expression) to mechanistically link efficacy to immune modulation .

Q. Data Analysis and Reporting Standards

Q. How should researchers handle missing data in retrospective this compound studies?

  • Classify missingness mechanisms (e.g., missing completely at random) using Little’s test and apply multiple imputation with chained equations (MICE) for unbiased estimates . Report completeness thresholds (e.g., ≥80% data availability) and conduct complete-case analyses as sensitivity checks .

Q. What guidelines ensure rigorous reporting of this compound-related adverse events in publications?

  • Adhere to CONSORT guidelines for toxicity reporting, detailing severity (CTCAE grades), management protocols (e.g., laxatives for constipation), and discontinuation rates . Use Forest plots to visualize risk differences across subgroups (e.g., ECOG PS, prior therapies) .

Q. Tables for Reference

Table 1. Key Variables for Stratification in this compound Studies

VariableImpact on Dosing/OutcomesEvidence Source
ECOG Performance StatusDose reduction for PS ≥1
Prior Pelvic IrradiationStart at 280 mg/m²
Hemoglobin ≤10 g/dLCorrelates with reduced OS
Liver MetastasesRequires dose monitoring

Table 2. Recommended Statistical Methods for Common Research Scenarios

ScenarioMethodEvidence Source
Survival AnalysisCox proportional hazard regression
Handling Missing DataMultiple Imputation (MICE)
Biomarker ValidationLASSO regression + cross-validation

Properties

Key on ui mechanism of action

Microtubules are a major component of the cytoskeleton that have a critical role in maintenance of cell shape, mobility, adhesion and intracellular integrity. They also play a role in the formation of the mitotic spindle and chromosomal segregation to the daughter cells at mitosis. Via GTP hydrolysis at the β-tubulin subunit and polymerization of tubulin into linear polymers, microtubules, or macromolecular filaments composed of tubulin heterodimers, are formed via a mechanism of nucleation-elongation. At the onset of mitosis, the interphase microtubule network disassembles into the tubulin. The tubulin reassembles into a new population of mitotic spindle microtubules that further undergo rapid successions of lengthening and shortening until they are attached to the newly duplicated sister chromatids at their centromeres. The dynamic behaviour of microtubules are characterized by two mechanical process: dynamic instability indicating repeated switches of growth and shortening at the ends, and microtubule treadmilling that involves the fast-growing (+) end of the microtubule accompanied by a net loss of the opposite slow-growing (-) end. Microtubule treadmilling plays a critical role in mitosis by generating the forces for separation of the chromosomes in the mitotic spindle from centrosome and kinetochores. In both cancer and normal cells, vinflunine binds to tubulin at or near to the vinca binding sites at β-tubulin. It is proposed that in similarity to other vinca alkaloids, vinflunine is most likely to bind to β-tubulin subunit at the interdimer interface. Via direct binding to tubulin, vinflunine inhibits microtubule polymerization and induces a G2+M arrest, or a mitotic arrest. Vinflunine disrupts the dynamic function of microtubules by suppressing treadmilling and slowing the microtubule growth rate while increasing growth duration. Ultimately, mitotic accumulation at the metaphase/anaphase transition results in cell apoptosis.

CAS No.

162652-95-1

Molecular Formula

C45H54F2N4O8

Molecular Weight

816.9 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54F2N4O8/c1-8-42-14-11-16-51-17-15-43(36(42)51)30-19-31(34(56-5)20-33(30)49(4)37(43)45(55,40(54)58-7)38(42)59-25(2)52)44(39(53)57-6)21-26-18-27(41(3,46)47)23-50(22-26)24-29-28-12-9-10-13-32(28)48-35(29)44/h9-14,19-20,26-27,36-38,48,55H,8,15-18,21-24H2,1-7H3/t26?,27-,36+,37-,38-,42-,43-,44+,45+/m1/s1

InChI Key

NMDYYWFGPIMTKO-GKTGNXALSA-N

SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Isomeric SMILES

CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)[C@]6(CC7C[C@H](CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

Canonical SMILES

CCC12C=CCN3C1C4(CC3)C(C(C2OC(=O)C)(C(=O)OC)O)N(C5=CC(=C(C=C45)C6(CC7CC(CN(C7)CC8=C6NC9=CC=CC=C89)C(C)(F)F)C(=O)OC)OC)C

melting_point

244

Key on ui other cas no.

162652-95-1

Synonyms

Javlor
vinflunine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.